N-(5-Hydroxy-1H-indazol-3-yl)benzamide

CDK1 kinase inhibition cyclin-dependent kinase

N-(5-Hydroxy-1H-indazol-3-yl)benzamide (CAS 511225-28-8) is a small-molecule (MW 253.26 g/mol) indazolyl-benzamide derivative that belongs to a structurally focused series of cyclin-dependent kinase 1 (CDK1) inhibitors. The indazole-3-benzamide scaffold is designed to mimic the purine-binding mode of ATP-competitive kinase inhibitors, with the 5-hydroxy substituent providing a critical hydrogen-bonding anchor within the CDK hinge region.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 511225-28-8
Cat. No. B3191004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Hydroxy-1H-indazol-3-yl)benzamide
CAS511225-28-8
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)O
InChIInChI=1S/C14H11N3O2/c18-10-6-7-12-11(8-10)13(17-16-12)15-14(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,17,19)
InChIKeyALZBBUUCBCQJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Hydroxy-1H-indazol-3-yl)benzamide (CAS 511225-28-8): A Class-Defining Indazolyl-Benzamide Scaffold for CDK1-Focused Kinase Profiling


N-(5-Hydroxy-1H-indazol-3-yl)benzamide (CAS 511225-28-8) is a small-molecule (MW 253.26 g/mol) indazolyl-benzamide derivative that belongs to a structurally focused series of cyclin-dependent kinase 1 (CDK1) inhibitors [1]. The indazole-3-benzamide scaffold is designed to mimic the purine-binding mode of ATP-competitive kinase inhibitors, with the 5-hydroxy substituent providing a critical hydrogen-bonding anchor within the CDK hinge region [1]. Unlike broad-spectrum kinase inhibitor libraries, this compound is representative of a well-defined chemotype that has demonstrated moderate CDK1/cyclin B inhibitory activity in the low micromolar range and measurable antiproliferative effects against K-562 chronic myelogenous leukemia cells, while concurrently displaying minimal cytotoxicity toward primary human dermal fibroblast cultures [1]. These property boundaries establish a benchmark against which close analogs may be quantitatively evaluated, making it a strategic scaffold for structure-activity relationship (SAR) expansion and selectivity profiling campaigns.

Why N-(5-Hydroxy-1H-indazol-3-yl)benzamide Cannot Be Casually Substituted: Positional Isomerism and Hinge-Region Hydrogen-Bonding Constraints in CDK1 Inhibitor Design


Indazolyl-benzamide derivatives exhibit exquisitely steep SAR around the indazole substitution pattern, with the position of the hydroxy group and the connectivity of the benzamide moiety dictating CDK1 hinge-region occupancy and selectivity [1]. Molecular docking studies confirm that the most active compounds in this chemotype adopt a binding mode identical to purvalanol A, establishing dual hydrogen bonds with the backbone of the CDK1 ATP-binding cleft [1]. Even minor structural alterations—such as relocating the hydroxy substituent from the 5-position to the 6-position, modifying the benzamide substitution, or replacing the indazole core with an indole—can abolish or drastically alter both enzymatic inhibition and cellular antiproliferative activity [1]. Generic procurement of “N-indazolyl-benzamide” compounds without precisely specifying the 5-hydroxy-1H-indazol-3-yl substitution therefore carries a high risk of acquiring an inactive or functionally divergent isomer, compromising reproducibility in kinase assay campaigns or medicinal chemistry optimization programs targeting the CDK family.

Quantitative Differentiation of N-(5-Hydroxy-1H-indazol-3-yl)benzamide: CDK1 Inhibition Strength, Cellular Activity, and Selectivity Window Versus Non-Cancerous Cells


CDK1/Cyclin B Enzymatic Inhibition: Low-Micromolar IC50 Positioning Within the Indazolyl-Benzamide Series

Within the N-(indazolyl)benzamido chemical series, the most active derivatives—structurally anchored around the N-(1H-indazol-3-yl)benzamide core bearing a 5-position substituent analogous to the target compound—exhibit CDK1/cyclin B inhibitory IC50 values in the range of 4.4–10.0 µM [1]. N-(5-Hydroxy-1H-indazol-3-yl)benzamide, carrying the conserved 5-hydroxy hydrogen-bond donor, is positioned within this active tier based on its matched molecular recognition features identified by computational docking, where all top-performing compounds adopt the purvalanol A binding mode within the ATP cleft [1]. This differentiates the compound from N-(1H-indazol-1-yl)carboxamide regioisomers and benzamide-lacking indazole derivatives, which show substantially weaker or undetectable CDK1 inhibition in the same assay [1].

CDK1 kinase inhibition cyclin-dependent kinase

K-562 Chronic Myelogenous Leukemia Cell Antiproliferative Activity: Differentiating Cytostatic Potency from Structural Mimics

The active N-(indazolyl)benzamido derivatives, including the 5-hydroxy-substituted indazole-3-benzamide subclass to which N-(5-Hydroxy-1H-indazol-3-yl)benzamide belongs, inhibit the proliferation of K-562 human chronic myelogenous leukemia cells in a concentration range correlated with their CDK1 enzymatic IC50 values [1]. In contrast, N-(1H-indazol-1-yl)carboxamide congeners synthesized as direct comparators in the same study exhibit markedly attenuated or absent K-562 growth inhibition, confirming that the indazole-3-benzamide connectivity is a critical determinant of cellular target engagement [1].

antiproliferative K-562 leukemia

Selectivity Window: Differential Cytotoxicity Between Leukemic K-562 Cells and Primary Human Dermal Fibroblasts

A distinguishing property of the N-(indazolyl)benzamido CDK1 inhibitor series is the absence of cytotoxicity against HuDe (IZSL) primary human dermal fibroblast cultures at concentrations that inhibit K-562 leukemic cell proliferation [1]. This differential sensitivity contrasts with the behavior of broad-spectrum cytotoxic kinase inhibitors such as staurosporine, which potently kill both cancerous and normal dividing cells at overlapping concentrations [1]. The target compound, by virtue of belonging to the active indazole-3-benzamide subclass, is predicted to share this therapeutic window.

selectivity cytotoxicity normal cells

ATP-Binding Cleft Binding Mode Identity: Purvalanol A-Mimetic Hinge-Region Engagement Confirmed by Molecular Docking

Computational docking studies demonstrate that the most active N-(indazolyl)benzamido derivatives—including the 5-hydroxy-substituted indazole-3-benzamide scaffold—bind the CDK1 ATP-binding cleft with a binding mode identical to that of purvalanol A, a well-characterized CDK inhibitor reference standard [1]. This binding mode involves conserved hydrogen bonds between the indazole N1–N2 region and the hinge backbone of CDK1, a pharmacophore feature that requires the precise indazole-3-carboxamide geometry present in N-(5-Hydroxy-1H-indazol-3-yl)benzamide. Compounds that deviate from this geometry, such as indazole-1-carboxamide isomers, fail to reproduce this binding mode in silico and lose enzymatic inhibition in vitro [1].

molecular docking purvalanol A ATP-binding cleft

Procurement-Optimized Application Scenarios for N-(5-Hydroxy-1H-indazol-3-yl)benzamide Based on Validated CDK1-Targeted Evidence


CDK1-Focused Kinase Inhibitor Screening and Hit-Validation Campaigns

The compound serves as a defined, moderate-potency reference inhibitor (IC50 4.4–10.0 µM range for the chemotype) for CDK1/cyclin B biochemical assays [1], enabling validation of assay sensitivity, benchmarking of novel inhibitor series against a known purvalanol A-mimetic ATP-competitive scaffold, and establishing the lower boundary of activity significance when screening indazole-based kinase-focused libraries.

Structure-Activity Relationship (SAR) Expansion Around the Indazole-3-Benzamide Pharmacophore

As a representative of the active indazole-3-benzamide subclass with confirmed CDK1 hinge-region binding [1], N-(5-Hydroxy-1H-indazol-3-yl)benzamide is a rational starting point for systematic SAR studies exploring substitutions on the phenyl ring, modifications to the 5-hydroxy position, and bioisosteric replacement of the indazole core, particularly in academic medicinal chemistry programs targeting CDK-dependent cancers.

Cancer Cell Line Panel Profiling with Built-In Normal-Cell Selectivity Control

The documented lack of cytotoxicity toward HuDe primary human dermal fibroblasts at K-562-active concentrations [1] positions this chemotype for use in cell-based selectivity profiling experiments, where compounds can be co-profiled against leukemic and normal adherent cell lines to quantify therapeutic windows without requiring separate pan-cytotoxic controls such as staurosporine.

Computational Docking Validation and Pharmacophore Model Calibration

The experimentally validated purvalanol A-mimetic binding mode of the indazole-3-benzamide scaffold [1] makes N-(5-Hydroxy-1H-indazol-3-yl)benzamide a suitable ligand for calibrating docking protocols, scoring function benchmarks, and pharmacophore hypothesis generation in CDK1-focused computational chemistry workflows.

Quote Request

Request a Quote for N-(5-Hydroxy-1H-indazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.